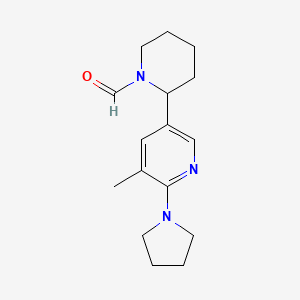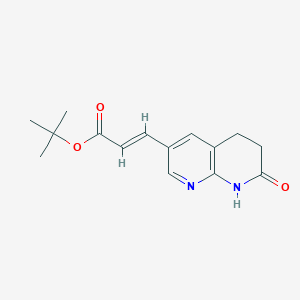
ICG-Sulfo-OSu sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ICG-Sulfo-OSu sodium is a PEG-based linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is crucial for forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells . It is a cyanine dye used in medical diagnostics, particularly for determining cardiac output, hepatic function, liver blood flow, and ophthalmic angiography .
準備方法
Synthetic Routes and Reaction Conditions
ICG-Sulfo-OSu sodium is synthesized through a series of chemical reactions involving the conjugation of indocyanine green (ICG) with sulfo-N-hydroxysuccinimide (Sulfo-OSu). The reaction typically involves the activation of carboxyl groups on ICG with Sulfo-OSu in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide). The reaction is carried out in an aqueous medium at a controlled pH to ensure the formation of the desired product .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques like chromatography and crystallization to ensure high purity and yield .
化学反応の分析
Types of Reactions
ICG-Sulfo-OSu sodium undergoes various chemical reactions, including:
Substitution Reactions: The sulfo-OSu group can react with primary amines to form stable amide bonds.
Conjugation Reactions: It can conjugate with proteins, antibodies, and other biomolecules through its reactive sulfo-OSu group.
Common Reagents and Conditions
Reagents: EDC, Sulfo-OSu, primary amines, and buffer solutions.
Conditions: Aqueous medium, controlled pH (around 7.2-9.0), and ambient temperature.
Major Products Formed
The major products formed from these reactions are ICG-conjugated biomolecules, which are used in various diagnostic and therapeutic applications .
科学的研究の応用
ICG-Sulfo-OSu sodium has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for labeling and tracking molecules.
Biology: Employed in the study of protein-protein interactions and cellular processes.
Medicine: Utilized in diagnostic imaging, particularly in angiography and cancer detection
Industry: Applied in the development of PROTACs for targeted protein degradation.
作用機序
ICG-Sulfo-OSu sodium exerts its effects by forming stable conjugates with biomolecules through its reactive sulfo-OSu group. This enables the selective degradation of target proteins by the ubiquitin-proteasome system. The compound binds to specific ligands, facilitating the recruitment of E3 ubiquitin ligases, which tag the target proteins for degradation .
類似化合物との比較
Similar Compounds
ICG-EG4-Sulfo-OSu: Another PEG-based linker used for similar applications.
ICG-Sulfo-OSu: A non-sodium variant used in similar diagnostic and therapeutic applications.
Uniqueness
ICG-Sulfo-OSu sodium is unique due to its high solubility in water and its ability to form stable conjugates with a wide range of biomolecules. This makes it highly versatile for various scientific and medical applications .
特性
分子式 |
C49H52N3NaO10S2 |
|---|---|
分子量 |
930.1 g/mol |
IUPAC名 |
sodium;1-[6-[2-[7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C49H53N3O10S2.Na/c1-48(2)41(23-9-6-5-7-10-24-42-49(3,4)46-37-22-15-13-20-35(37)27-29-39(46)51(42)31-17-18-32-63(56,57)58)50(38-28-26-34-19-12-14-21-36(34)45(38)48)30-16-8-11-25-44(54)62-52-43(53)33-40(47(52)55)64(59,60)61;/h5-7,9-10,12-15,19-24,26-29,40H,8,11,16-18,25,30-33H2,1-4H3,(H-,56,57,58,59,60,61);/q;+1/p-1 |
InChIキー |
PUIWPNXPCPENEL-UHFFFAOYSA-M |
正規SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)[O-])C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxyacetyl)-9-bromo-6-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11826887.png)
![(3aR,6S,8aR)-2,6-diphenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826899.png)
![1-[(1R,4S)-4-phenyl-3-azabicyclo[3.1.0]hexan-1-yl]methanamine](/img/structure/B11826912.png)
![(S)-N-(5-(1-(3-(3-fluorophenyl)ureido)ethyl)-2-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11826921.png)
![2-O-tert-butyl 8-O-methyl 1,3,4,5,7,8-hexahydropyrido[4,3-b]indole-2,8-dicarboxylate](/img/structure/B11826936.png)
![1-[2-Hydroxy-4-methoxy-3-(3-methyl-2-buten-1-yl)phenyl]-3-(4-hydroxyphenyl)-2-propen-1-one](/img/structure/B11826944.png)





